Acetamide, N-(8-nitro-1-pyrenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(8-nitro-1-pyrenyl)- is a chemical compound with the molecular formula C18H12N2O3 It is derived from pyrene, a polycyclic aromatic hydrocarbon, and features a nitro group at the 8-position of the pyrene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(8-nitro-1-pyrenyl)- typically involves the nitration of 1-pyrenylacetamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyrene ring .
Industrial Production Methods
While specific industrial production methods for Acetamide, N-(8-nitro-1-pyrenyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve high yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(8-nitro-1-pyrenyl)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonic acids under acidic conditions.
Major Products Formed
Oxidation: The major product is the corresponding nitro derivative.
Reduction: The major product is the amino derivative.
Substitution: The major products depend on the substituent introduced during the reaction.
Scientific Research Applications
Acetamide, N-(8-nitro-1-pyrenyl)- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of Acetamide, N-(8-nitro-1-pyrenyl)- involves its interaction with molecular targets through its nitro and pyrene moieties. The nitro group can participate in redox reactions, while the pyrene ring can intercalate with DNA or interact with proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
1-Acetamidopyren-8-ol: Similar structure but with a hydroxyl group instead of a nitro group.
N-(8-Hydroxy-1-pyrenyl)acetamide: Another derivative with a hydroxyl group at the 8-position.
Uniqueness
Acetamide, N-(8-nitro-1-pyrenyl)- is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its hydroxyl-substituted counterparts .
Properties
CAS No. |
30269-05-7 |
---|---|
Molecular Formula |
C18H12N2O3 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
N-(8-nitropyren-1-yl)acetamide |
InChI |
InChI=1S/C18H12N2O3/c1-10(21)19-15-8-4-11-2-3-12-5-9-16(20(22)23)14-7-6-13(15)17(11)18(12)14/h2-9H,1H3,(H,19,21) |
InChI Key |
NSGHWQRXJAAOBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CC3=C(C=CC4=C3C2=C(C=C4)C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.